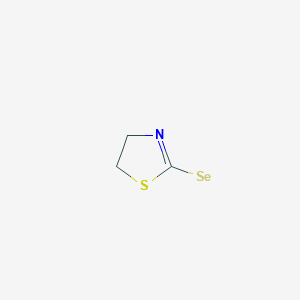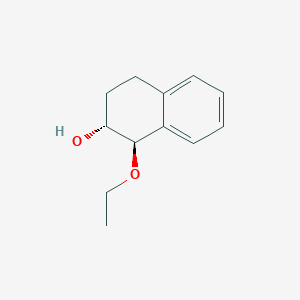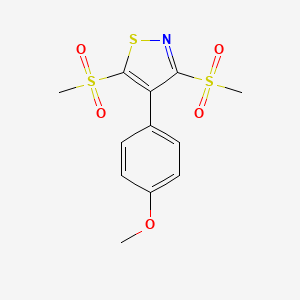![molecular formula C13H26ClNOS2Sn B14487682 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine CAS No. 65951-55-5](/img/structure/B14487682.png)
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon. This particular compound features a morpholine ring, a sulfur atom, and a carbonothioyl group, making it a unique and versatile chemical entity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine typically involves the reaction of dibutyltin dichloride with morpholine and a sulfur-containing reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to alter the oxidation state of the tin atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or altered tin oxidation states.
Substitution: Hydroxylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin dichloride: A simpler organotin compound with similar tin-carbon bonds.
Morpholine derivatives: Compounds featuring the morpholine ring but lacking the tin and sulfur components.
Organosulfur compounds: Compounds containing sulfur atoms bonded to carbon, but without the tin component.
Uniqueness
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine is unique due to its combination of tin, sulfur, and morpholine components. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65951-55-5 |
|---|---|
Molekularformel |
C13H26ClNOS2Sn |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
[dibutyl(chloro)stannyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C5H9NOS2.2C4H9.ClH.Sn/c8-5(9)6-1-3-7-4-2-6;2*1-3-4-2;;/h1-4H2,(H,8,9);2*1,3-4H2,2H3;1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
GHMGVGINBMYBKD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(SC(=S)N1CCOCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)

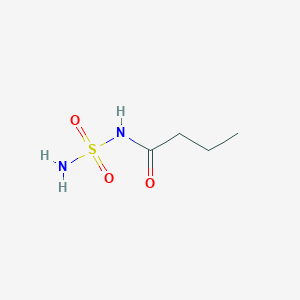
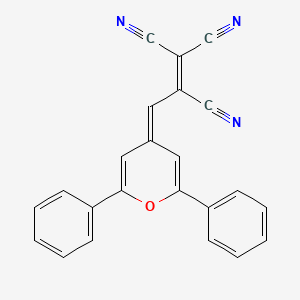
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
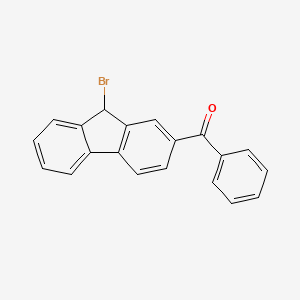
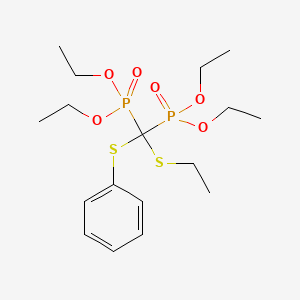
![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)
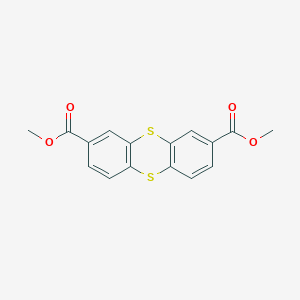
![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)
